2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one
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Overview
Description
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C₁₂H₁₄Cl₂O It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one typically involves the chlorination of 1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atoms and the tert-butyl group play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
2,2-Dichloro-1-phenylethan-1-one: Lacks the tert-butyl group, resulting in different chemical properties.
1-(4-(1,1-Dimethylethyl)phenyl)ethan-1-one: Lacks the chlorine atoms, affecting its reactivity and applications.
Uniqueness: The presence of both chlorine atoms and the tert-butyl group in 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one makes it unique in terms of its chemical reactivity and potential applications. These structural features contribute to its distinct properties compared to similar compounds.
Properties
CAS No. |
50807-17-5 |
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Molecular Formula |
C12H14Cl2O |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3 |
InChI Key |
VMCRQYHCDSXNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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